molecular formula C5H10OS2 B8519493 2-(3-Thietanylthio)ethanol

2-(3-Thietanylthio)ethanol

Cat. No.: B8519493
M. Wt: 150.3 g/mol
InChI Key: DWLAVTGCMOOWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thietanylthio)ethanol is a sulfur-containing organic compound characterized by a thietane ring (a three-membered cyclic sulfide) and an ethanol moiety linked via a thioether (-S-) group.

Key structural features of this compound include:

  • Molecular formula: Hypothetically analogous to 2-(3-Thienyl)ethanol (C₆H₈OS, based on and ), with a thietane ring replacing the thiophene group.
  • Functional groups: A thioether (-S-) bridge and a hydroxyl (-OH) group, enabling participation in hydrogen bonding and nucleophilic reactions .
  • Reactivity: Likely undergoes sulfonation, alkylation, or oxidation, as seen in similar thioether-containing alcohols (e.g., reactions with toluenesulfonyl chloride in ).

Properties

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

2-(thietan-3-ylsulfanyl)ethanol

InChI

InChI=1S/C5H10OS2/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2

InChI Key

DWLAVTGCMOOWLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)SCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Thietanylthio)ethanol with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity Toxicity/Safety Notes Reference Sources
2-(3-Thienyl)ethanol C₆H₈OS Thiophene ring, -OH Pharmaceutical intermediate; precursor for sulfonate esters (e.g., p-toluenesulfonyl derivatives) Skin/eye irritant; acute toxicity (Category 4) [1, 3, 7, 8]
2-[(3-Chlorophenyl)thio]ethanol C₈H₉ClOS Aryl-thioether, -OH Laboratory reagent; potential use in organic synthesis (e.g., thioether coupling) Limited toxicity data; handle with gloves [13]
Diethylaminoethanol C₆H₁₅NO Tertiary amine, -OH Catalyst in polymer production; corrosion inhibitor Permissible exposure limit (PEL) regulated [9]
2-(2-Thienyl)ethanol C₆H₈OS Thiophene ring (2-position), -OH Used in asymmetric catalysis (e.g., hydroformylation) Similar hazards to 2-(3-Thienyl)ethanol [4, 8]

Physicochemical Data

Property This compound* 2-(3-Thienyl)ethanol 2-[(3-Chlorophenyl)thio]ethanol
Molecular Weight (g/mol) ~128–130 (estimated) 128.19 188.67
Boiling Point Not reported 220–225°C >250°C (estimated)
Solubility Polar solvents (e.g., ethanol, water) Soluble in chloroform, ether Limited solubility in water

*Hypothetical values based on analogs.

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